Phenyl acridine-9-carboxylate
CAS No.: 109392-90-7
Cat. No.: VC20755323
Molecular Formula: C20H13NO2
Molecular Weight: 299.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109392-90-7 |
---|---|
Molecular Formula | C20H13NO2 |
Molecular Weight | 299.3 g/mol |
IUPAC Name | phenyl acridine-9-carboxylate |
Standard InChI | InChI=1S/C20H13NO2/c22-20(23-14-8-2-1-3-9-14)19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H |
Standard InChI Key | QIYUZWMXMSNPRG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identification
Phenyl acridine-9-carboxylate is a chemical compound belonging to the acridine family. It is also known by several synonyms in scientific literature and chemical databases:
Property | Information |
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IUPAC Name | Phenyl acridine-9-carboxylate |
CAS Registry Number | 109392-90-7 |
Molecular Formula | C₂₀H₁₃NO₂ |
Molecular Weight | 299.3227 g/mol |
Alternative Names | Phenyl 9-acridinecarboxylate; 9-Acridinecarboxylic acid phenyl ester |
InChIKey | QIYUZWMXMSNPRG-UHFFFAOYSA-N |
The compound is uniquely identified by these parameters in chemical databases and literature, allowing for consistent reference across scientific publications .
Structural Characteristics
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An acridine core: A nitrogen-containing heterocyclic system consisting of three fused rings
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A carboxyl group (-COOC₆H₅) at the 9-position
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A phenyl ring connected through an ester linkage
The bond lengths and angles characterizing the geometry of both the acridine and phenyl portions of the molecule are consistent with related acridine derivatives studied in the literature .
Physical and Thermochemical Properties
Physical State and Appearance
Phenyl acridine-9-carboxylate typically appears as pale-yellow crystals when recrystallized from appropriate solvents such as cyclohexane . This physical appearance is characteristic of many acridine derivatives, which often exhibit yellow to orange coloration due to their extended conjugated systems.
Thermochemical Data
The thermochemical properties of phenyl acridine-9-carboxylate have been experimentally determined through calorimetric studies:
Property | Value | Method | Reference |
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Enthalpy of fusion (ΔfusH) | 39.2 kJ/mol | DSC | Krzyminski, Malecha, et al., 2010 |
Melting point | 464 K (190-191°C) | DSC | Krzyminski, Malecha, et al., 2010 |
Crystal Structure and Molecular Arrangement
Molecular Geometry
X-ray crystallographic studies have revealed important details about the three-dimensional structure of phenyl acridine-9-carboxylate:
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The acridine ring system exhibits slight deviation from planarity with an average deviation of 0.0143(3) Å
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The phenyl ring shows minimal deviation from planarity with an average deviation of 0.0037(3) Å
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The dihedral angle between the acridine skeleton and the phenyl ring is 6.4(2)°
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Most notably, the carboxyl group is significantly twisted at an angle of 83.6(2)° relative to the acridine skeleton
This twisted conformation of the carboxyl group relative to the acridine moiety is a distinctive structural feature that differentiates phenyl acridine-9-carboxylate from similar compounds. For comparison, phenyl acridine-9-carboxylates with alkyl substitutions on the benzene ring exhibit carboxyl-acridine twist angles ranging from 58.0(2)° to 68.1(2)° .
Crystal Packing Arrangement
The crystal structure of phenyl acridine-9-carboxylate demonstrates an interesting packing arrangement:
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Molecules are arranged in parallel-oriented stacks along the b-axis
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Within these stacks, acridine rings participate in multiple π–π interactions of an attractive nature
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The stacks are linked via C–H···π interactions forming layers in the ac plane
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Adjacent, inversely-oriented layers connect through additional C–H···π interactions, creating double layers
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The acridine moieties remain parallel within stacks oriented in the same direction, but are inclined at an angle of 79.6(2)° in inversely oriented stacks
This complex crystal architecture resembles the crystal structure observed in related compounds such as 2,6-dimethylphenyl acridine-9-carboxylate, suggesting common packing motifs within this class of compounds .
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of phenyl acridine-9-carboxylate has been well-documented in scientific literature. A standard synthetic route involves:
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Preparation of 9-(chlorocarbonyl)acridine by reacting acridine-9-carboxylic acid with a tenfold molar excess of thionyl chloride
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Esterification of 9-(chlorocarbonyl)acridine with phenol in anhydrous dichloromethane
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Addition of N,N-diethylethanamine as a base and N,N-dimethyl-4-pyridinamine as a catalytic agent
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Room temperature reaction for approximately 15 hours
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Purification by column chromatography using a silica gel stationary phase and a cyclohexane/ethyl acetate (3:2 v/v) mobile phase
This synthetic approach typically yields pale-yellow crystals with a melting point of 463-464 K, consistent with the thermochemical data reported in calorimetric studies .
Purification and Characterization
After synthesis, the compound can be recrystallized from cyclohexane to obtain crystals suitable for X-ray crystallographic analysis. Characterization typically involves:
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Melting point determination
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Spectroscopic analysis (IR, NMR, MS)
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X-ray crystallography for structural confirmation
Applications and Significance
Role as Precursor Compound
Phenyl acridine-9-carboxylate serves as an important precursor in the synthesis of 9-(phenoxycarbonyl)-10-methylacridinium salts . These quaternary acridinium salts exhibit valuable chemiluminogenic properties that can be exploited for analytical applications. The precursor role of phenyl acridine-9-carboxylate is crucial in establishing the fundamental structural framework for these chemiluminescent derivatives.
Derived Chemiluminescent Compounds
Research on derivatives of phenyl acridine-9-carboxylate, particularly 2,4-disubstituted phenyl 10-methyl-10λ4-acridine-9-carboxylate compounds, has demonstrated significant chemiluminescent properties:
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The introduction of electron-withdrawing groups at the 2,4-positions of the phenyl moiety intensifies chemiluminescence
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2,4-(Dimethoxycarbonyl)phenyl 10-methyl-10λ4-acridine-9-carboxylate trifluoromethanesulfonate salt produces long-lasting chemiluminescence emission
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Maximum chemiluminescence intensities are observed at pH 8
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These properties enable applications in simple chemiluminescence assays for analytes such as hydrogen peroxide and choline under neutral conditions
The analytical capabilities of these derivatives are impressive, with detection limits for choline as low as 0.01 μM and a linear calibration range of 0.1–1000 μM at pH 8 .
Related Compounds and Derivatives
Methylated Derivatives
A closely related compound is 9-Acridinecarboxylic acid, 9,10-dihydro-10-methyl-, phenyl ester (C₂₁H₁₇NO₂), which represents a methylated derivative of phenyl acridine-9-carboxylate with a molecular weight of 315.4 g/mol . This compound incorporates a methyl group at the 10-position (the nitrogen position) of the acridine ring system, altering both its physical properties and reactivity profile.
Substituted Phenyl Derivatives
As mentioned previously, 2,4-disubstituted phenyl acridine-9-carboxylate derivatives have been synthesized and studied for their enhanced chemiluminescent properties. The nature of the substituents on the phenyl ring significantly impacts the chemiluminescence characteristics, with electron-withdrawing groups generally enhancing the intensity and duration of light emission .
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